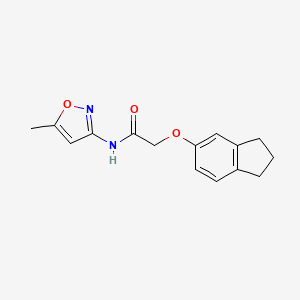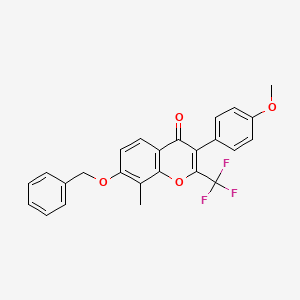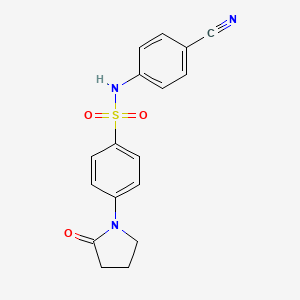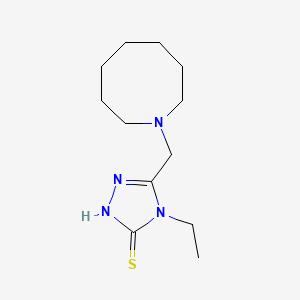
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide, also known as BTE-Furamide, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide in lab experiments is its high potency, which allows for lower concentrations to be used in experiments. Additionally, 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been shown to have low toxicity in non-cancerous cells, making it a safer alternative to other cytotoxic agents. However, one limitation of using 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide in lab experiments is its limited solubility in water, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide and to optimize its efficacy and safety in clinical settings. Finally, research is needed to develop more efficient synthesis methods for 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide, which would allow for larger-scale production and lower costs.
Synthesemethoden
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide can be synthesized using a multi-step process involving the reaction of 5-bromo-2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxamide. The product is then purified using column chromatography to obtain 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases. One area of research that has received significant attention is its potential as an anti-cancer agent. Studies have shown that 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-3-8-7(2)19-13(9(8)6-15)16-12(17)10-4-5-11(14)18-10/h4-5H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZQVIEYDRISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)


![N-(3-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4964642.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)

![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)


![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)